7-{[(4-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
7-{[(4-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound featuring a pyrazolo-triazine core substituted with a thiophene ring and a 4-methylbenzylthio group. Its molecular formula is C₁₇H₁₄N₄OS₂, with a molecular weight of 354.5 g/mol . The compound’s structural complexity arises from the fusion of sulfur-containing moieties (thiophene and thioether) and nitrogen-rich heterocycles, which are associated with diverse pharmacological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
7-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-11-4-6-12(7-5-11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCACWLLBXAGXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[(4-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel pyrazolo-triazine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes existing research findings on its biological properties, focusing on its anticancer effects and other pharmacological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.35 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, primarily through its anticancer properties. The following sections detail the findings from various studies.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- The compound was tested against several cancer cell lines, including DLD-1 (human colorectal cancer) and HT-29 (another colorectal cancer line). The results showed a dose-dependent inhibition of cell proliferation.
- IC50 Values : The IC50 values were reported as follows:
- DLD-1: 0.39 µM
- HT-29: 0.15 µM
-
Mechanism of Action :
- The mechanism of action involves the induction of apoptosis via the extrinsic pathway, characterized by the activation of caspase-8. In treated cells, significant increases in active caspase-8 were observed, suggesting that the compound triggers programmed cell death effectively .
- Additionally, the compound was found to decrease mitochondrial membrane potential and affect levels of p53 protein without increasing its concentration in treated cells .
- Autophagy Induction :
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial and antioxidant activities. However, detailed investigations are required to substantiate these claims.
Antioxidant Activity
Research has indicated that compounds within the pyrazolo-triazine class may exhibit antioxidant effects; however, specific data on this compound is still emerging and requires further validation .
Summary Table of Biological Activities
Scientific Research Applications
The compound 7-{[(4-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on current research findings and documented case studies.
Structure and Composition
- Molecular Formula : C₁₈H₁₆N₄OS
- Molecular Weight : 344.41 g/mol
- IUPAC Name : this compound
Physical Properties
The compound exhibits characteristics typical of triazine derivatives, including thermal stability and solubility in organic solvents. Its structure includes a pyrazolo-triazine core, which is known for diverse biological activities.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that pyrazolo[1,5-d][1,2,4]triazin derivatives can inhibit cancer cell proliferation. Studies have demonstrated that the presence of the methylphenylsulfanyl group enhances biological activity against specific cancer types.
- Antimicrobial Properties : The thiophene moiety contributes to the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.
Case Study
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Agricultural Chemistry
The compound's structure suggests potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Research Findings
A study conducted by agricultural scientists evaluated the efficacy of similar compounds against common agricultural pests. Results showed that the compound effectively reduced pest populations while minimizing toxicity to beneficial insects .
Material Science
Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices.
Application Insights
Research has indicated that compounds with similar structures exhibit favorable charge transport properties. This makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structural analogs with variations in substituents, core modifications, or functional groups. Key comparisons include:
Substituent Position Variations
- 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Molecular Formula: C₁₇H₁₄N₄OS₂ (identical to the target compound). Key Difference: The methyl group on the benzylthio substituent is at the ortho position (2-methylphenyl) instead of para (4-methylphenyl).
Heterocycle Replacements
- 2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Molecular Formula: C₁₇H₁₄N₄O₂S (replaces thiophene with furan). Key Difference: Thiophene’s sulfur atom is replaced by oxygen in furan.
Functional Group Modifications
- 2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Molecular Formula: C₂₀H₁₈N₄O₂S. Key Difference: The thiophene is replaced by a 4-methoxyphenyl group. This compound has shown enhanced anticancer activity in preliminary studies .
Research Findings and Mechanistic Insights
- Synthetic Complexity : The target compound’s synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole precursors with triazine derivatives and thioether formation using 4-methylbenzyl mercaptan .
- Biological Activity : Thiophene and benzylthio groups are critical for interactions with enzymes like kinases or bacterial cell wall synthases. For example, the 4-methylbenzylthio group may enhance lipophilicity, improving membrane permeability .
- Toxicity Profile : Safety data for analogs indicate hazards such as skin irritation (H315) and acute toxicity (H301), necessitating careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
